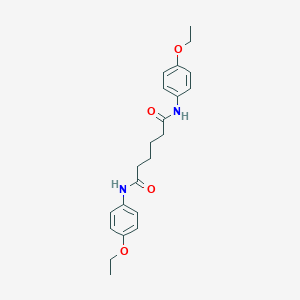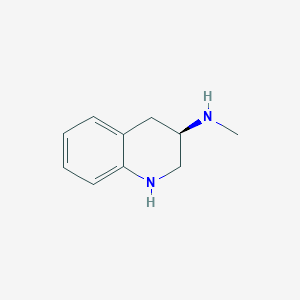![molecular formula C21H23NO B185566 N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide CAS No. 6217-99-8](/img/structure/B185566.png)
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide, also known as CXB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CXB belongs to the class of compounds known as benzamides, which have been studied for their various pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide is not fully understood. However, it has been reported to act as a selective antagonist of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in lab experiments is its ability to selectively target the TRPA1 ion channel and MAGL enzyme. This specificity allows researchers to study the effects of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide on these targets without affecting other systems in the body. However, one of the limitations of using N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for research on N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in these conditions. Another area of interest is its potential use in cancer therapy. More research is needed to determine the efficacy of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in inhibiting the growth of cancer cells and its potential side effects. Finally, more studies are needed to determine the safety and pharmacokinetics of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide in humans.
Synthesis Methods
The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide involves the reaction of 4-phenylbenzoic acid with ethyl 2-bromo-2-cyclohexen-1-ylacetate in the presence of a base. The resulting product is then hydrolyzed to obtain N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide. This method has been reported in the literature and has been used by many researchers to obtain N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide for their studies.
Scientific Research Applications
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has also shown promise in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
6217-99-8 |
|---|---|
Product Name |
N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide |
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H23NO/c23-21(22-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h2,5-7,9-14H,1,3-4,8,15-16H2,(H,22,23) |
InChI Key |
BIBGOYBYVONXKS-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)
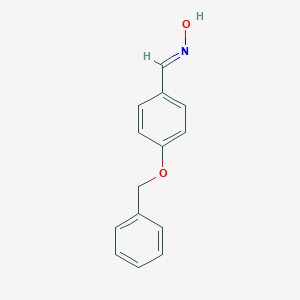

![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

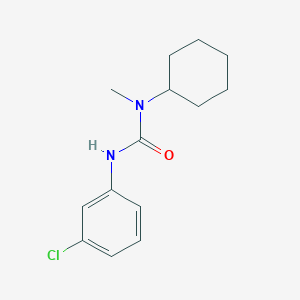
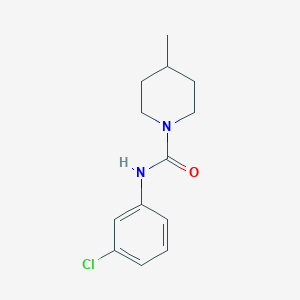
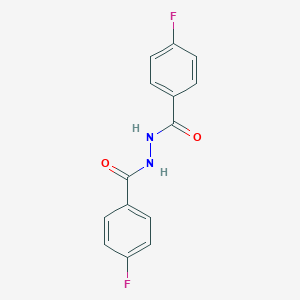
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
